4-Methoxy-1,2,5-oxadiazol-3-amine 4-Methoxy-1,2,5-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 78350-48-8
VCID: VC21320095
InChI: InChI=1S/C3H5N3O2/c1-7-3-2(4)5-8-6-3/h1H3,(H2,4,5)
SMILES: COC1=NON=C1N
Molecular Formula: C3H5N3O2
Molecular Weight: 115.09 g/mol

4-Methoxy-1,2,5-oxadiazol-3-amine

CAS No.: 78350-48-8

Cat. No.: VC21320095

Molecular Formula: C3H5N3O2

Molecular Weight: 115.09 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-1,2,5-oxadiazol-3-amine - 78350-48-8

Specification

CAS No. 78350-48-8
Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
IUPAC Name 4-methoxy-1,2,5-oxadiazol-3-amine
Standard InChI InChI=1S/C3H5N3O2/c1-7-3-2(4)5-8-6-3/h1H3,(H2,4,5)
Standard InChI Key BZXHBVIPEFVWOR-UHFFFAOYSA-N
SMILES COC1=NON=C1N
Canonical SMILES COC1=NON=C1N

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methoxy-1,2,5-oxadiazol-3-amine contains a 1,2,5-oxadiazole core (also known as furazan) with a methoxy group at the 4-position and an amine group at the 3-position. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, influencing its reactivity and biological interactions. The compound's heterocyclic nature contributes to its ability to participate in hydrogen bonding and other non-covalent interactions, critical for its biological activity.

Physicochemical Properties

The compound possesses the molecular formula C3H5N3O2 with a molecular weight of 115.09 g/mol. Its physical characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
IUPAC Name4-methoxy-1,2,5-oxadiazol-3-amine
CAS Number78350-48-8
InChIInChI=1S/C3H5N3O2/c1-7-3-2(4)5-8-6-3/h1H3,(H2,4,5)
SMILES NotationCOC1=NON=C1N

The methoxy group affects the electronic distribution within the oxadiazole ring, influencing the compound's reactivity, particularly in nucleophilic and electrophilic reactions. The primary amine group provides additional reactivity and serves as a site for further functionalization.

Synthesis Methods

Laboratory Scale Synthesis

Chemical Reactions

Reactivity Profile

4-Methoxy-1,2,5-oxadiazol-3-amine exhibits diverse chemical reactivity, participating in several types of reactions that make it valuable in organic synthesis. The compound's reactivity is influenced by both the heterocyclic ring and its functional groups.

Key Reaction Types

The compound undergoes several important chemical transformations:

  • Oxidation Reactions: The compound can be oxidized to form various oxadiazole derivatives, potentially altering its biological activity profile.

  • Reduction Reactions: Reduction processes can modify the oxadiazole ring structure, leading to the formation of amine derivatives with different properties.

  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution, where it is replaced by other functional groups, expanding the compound's derivative space.

Reagents and Conditions

The reactions of 4-Methoxy-1,2,5-oxadiazol-3-amine typically employ specific reagents under controlled conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationHydrogen peroxide, peroxidesMild conditions, controlled temperature
ReductionSodium borohydride, LiAlH4Low temperature, inert atmosphere
SubstitutionAmines, thiols, other nucleophilesVaried conditions based on nucleophile

These transformations allow for the creation of structurally diverse derivatives with potentially enhanced biological activities.

Biological Activity

Anticancer Properties

4-Methoxy-1,2,5-oxadiazol-3-amine and its derivatives have demonstrated promising anticancer activity in preliminary studies. Research indicates significant activity against various cancer cell lines, including melanoma and leukemia. The compound's mechanism appears to involve interaction with enzymes and receptors implicated in cancer progression.

Studies have shown that derivatives of this compound exhibit anticancer properties with relatively low cytotoxicity in vitro, making them candidates for further development as potential therapeutic agents.

Antimicrobial Activity

The compound also possesses notable antimicrobial properties, showing efficacy against various pathogens. Its activity profile suggests potential applications in addressing bacterial infections, particularly in an era of increasing antimicrobial resistance.

Research indicates that 4-Methoxy-1,2,5-oxadiazol-3-amine may serve as a lead compound for developing new antibiotics, with studies focusing on optimizing its activity through structural modifications.

Mechanism of Action

The biological effects of 4-Methoxy-1,2,5-oxadiazol-3-amine are attributed to its interactions with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular signaling pathways critical for disease progression. Its ability to modulate these targets can lead to therapeutic effects in various conditions, including inflammation and infection.

Ongoing research aims to elucidate the precise mechanisms underlying the compound's biological activities, which will facilitate the rational design of more potent and selective derivatives.

Industrial Applications

Materials Science

In industrial settings, 4-Methoxy-1,2,5-oxadiazol-3-amine contributes to the development of advanced materials with enhanced properties. The compound's unique structure allows for the creation of materials with improved thermal stability and flame resistance, essential characteristics for specialized applications.

These materials find use in various industries, including electronics, automotive, and construction, where heat resistance and durability are critical requirements.

Pharmaceutical Development

The pharmaceutical industry explores 4-Methoxy-1,2,5-oxadiazol-3-amine as a building block for drug development. Its heterocyclic structure provides a valuable scaffold for creating compounds with specific pharmacological properties, particularly in the areas of anticancer and antimicrobial therapeutics.

Research Methods for Characterization

Spectroscopic Analysis

Characterization of 4-Methoxy-1,2,5-oxadiazol-3-amine typically employs multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the compound's structure, confirming the presence and arrangement of functional groups.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the amine, methoxy, and heterocyclic moieties.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, useful for confirming the compound's identity and purity.

Crystallographic Studies

X-ray crystallography offers insights into the three-dimensional structure of 4-Methoxy-1,2,5-oxadiazol-3-amine, revealing details about bond lengths, angles, and intermolecular interactions in the solid state. This information is valuable for understanding the compound's physical properties and potential interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-Methoxy-1,2,5-oxadiazol-3-amine, including:

  • 5-Methyl-1,2,4-oxadiazol-3-amine

  • 5-Isopropyl-1,3,4-oxadiazol-2-amine

  • 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

These analogs provide valuable comparison points for understanding structure-activity relationships.

Distinctive Features

4-Methoxy-1,2,5-oxadiazol-3-amine is distinguished by its specific substitution pattern. The methoxy group at the 4-position significantly influences its reactivity and interactions with biological targets, creating a unique profile compared to related compounds. This specificity makes it valuable for targeted applications in medicinal chemistry and materials science.

CompoundKey DifferencesNotable Properties
4-Methoxy-1,2,5-oxadiazol-3-amineMethoxy at 4-position, amine at 3-positionBalanced reactivity, multiple biological activities
5-Methyl-1,2,4-oxadiazol-3-amineDifferent ring system, methyl instead of methoxyAltered electronic properties, different reactivity
5-Isopropyl-1,3,4-oxadiazol-2-amineDifferent ring system, bulkier substituentIncreased lipophilicity, different biological profile

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